(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclopropane ring, an amino group, and an anilinomethyl substituent. These structural elements contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid typically involves the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes. One common method includes the use of (1R,2S)-1-bromo-2-methyl-2-naphthalen-2-yl)cyclopropane-1-carboxylic acid as a starting material. This compound undergoes a reaction with oxalyl chloride and tert-butyl amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it can interact with metabotropic glutamate receptors, influencing neurotransmission pathways . The precise binding mode and interaction dynamics are often studied using in silico modeling and pharmacological assays.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid: Shares a similar cyclopropane core but with different substituents.
(1S,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: Another cyclopropane derivative with a benzyloxy substituent.
Uniqueness
(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature and the presence of both amino and anilinomethyl groups make it a valuable compound for stereoselective synthesis and biochemical studies.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-(anilinomethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c12-11(10(14)15)6-8(11)7-13-9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2,(H,14,15)/t8-,11-/m0/s1 |
InChI Key |
PFBQTPYTVVGVRB-KWQFWETISA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)N)CNC2=CC=CC=C2 |
Canonical SMILES |
C1C(C1(C(=O)O)N)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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